
Begoniifolide D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Begoniifolide D is a triterpenoid saponin isolated from the methanol extracts of Anemone begoniifolia. Triterpenoid saponins are known for their diverse biological activities, including hemolysis, uterine contraction, spermaticide, insect sitfast, antineoplastic, and antileukemic activities . This compound, along with other saponins, is a major bioactive component in Anemone species, which are used as folk medicines in China .
准备方法
Begoniifolide D is obtained from the methanol extracts of Anemone begoniifolia. The extraction process involves the use of methanol as a solvent to isolate the compound. The structure of this compound has been elucidated using spectroscopic and chemical methods . The molecular formula of this compound is C65H106O31 . Acid hydrolysis of this compound yields glucose, rhamnose, arabinose, and oleanolic acid .
化学反应分析
Begoniifolide D undergoes various chemical reactions, including hydrolysis. Acid hydrolysis of this compound produces glucose, rhamnose, arabinose, and oleanolic acid . The compound’s structure includes multiple glycosidic linkages, which can be cleaved under acidic conditions . The major products formed from these reactions are the individual sugar components and oleanolic acid .
科学研究应用
Begoniifolide D has several scientific research applications due to its biological activities. It has been studied for its potential antineoplastic and antileukemic properties . Additionally, triterpenoid saponins, including this compound, are known for their hemolytic activity, which can be useful in various biological assays . The compound’s ability to induce uterine contractions makes it a subject of interest in reproductive biology research .
作用机制
The mechanism of action of Begoniifolide D involves its interaction with cellular membranes, leading to hemolysis. The compound’s saponin structure allows it to insert into lipid bilayers, causing membrane disruption and cell lysis . This property is responsible for its hemolytic activity. Additionally, this compound’s antineoplastic and antileukemic activities are thought to be mediated through its ability to induce apoptosis in cancer cells . The exact molecular targets and pathways involved in these effects are still under investigation.
相似化合物的比较
Begoniifolide D is one of several triterpenoid saponins isolated from Anemone begoniifolia. Other similar compounds include Begoniifolide A, Begoniifolide B, and Begoniifolide C . These compounds share a similar core structure but differ in their glycosidic linkages and sugar components . This compound is unique due to its specific combination of glucose, rhamnose, and arabinose moieties . Compared to other saponins, this compound exhibits distinct biological activities, making it a valuable compound for further research .
属性
CAS 编号 |
781676-86-6 |
|---|---|
分子式 |
C65H106O31 |
分子量 |
1383.5 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C65H106O31/c1-25-36(69)41(74)46(79)54(87-25)94-51-30(22-68)90-53(50(83)45(51)78)85-23-31-39(72)44(77)49(82)57(91-31)96-59(84)65-17-15-60(2,3)19-27(65)26-9-10-34-62(6)13-12-35(61(4,5)33(62)11-14-64(34,8)63(26,7)16-18-65)93-58-52(95-56-48(81)43(76)38(71)29(21-67)89-56)40(73)32(24-86-58)92-55-47(80)42(75)37(70)28(20-66)88-55/h9,25,27-58,66-83H,10-24H2,1-8H3/t25-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37+,38+,39+,40-,41+,42-,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1 |
InChI 键 |
HZXLSUMPWIZGKS-YJIXWNLGSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


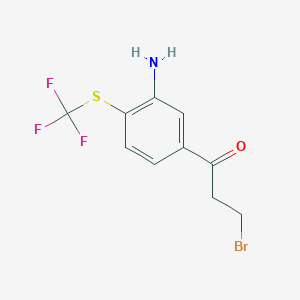

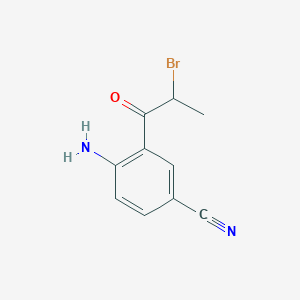
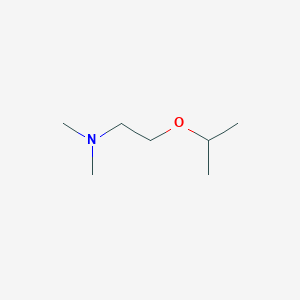
![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)
![[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072384.png)
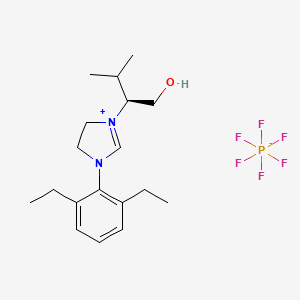
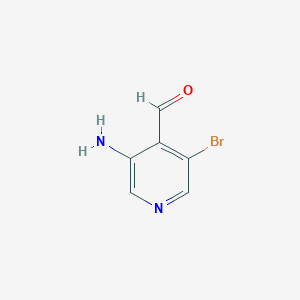
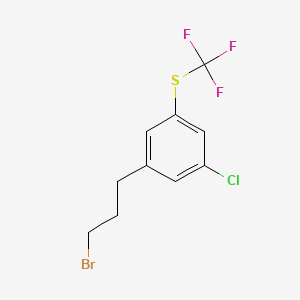

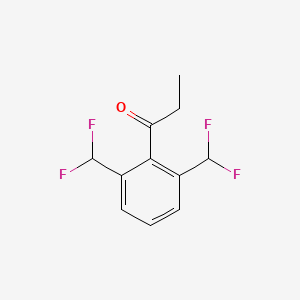
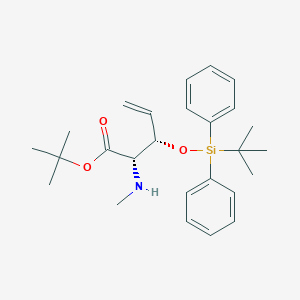

![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)
